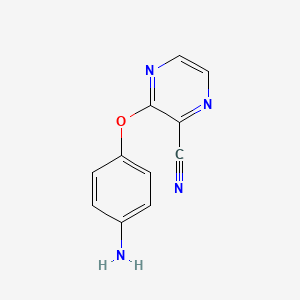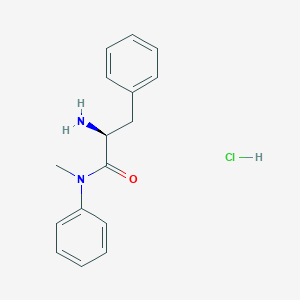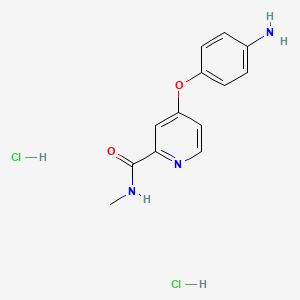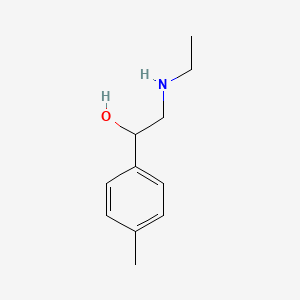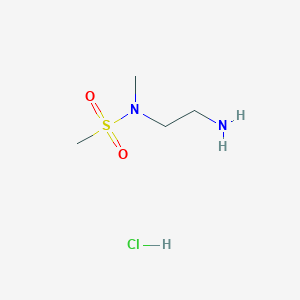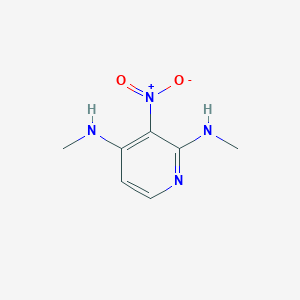
N2,N4-Dimethyl-3-nitropyridine-2,4-diamine
Descripción general
Descripción
“N2,N4-Dimethyl-3-nitropyridine-2,4-diamine” is a chemical compound with the CAS Number: 1042154-36-8 . It has a molecular weight of 182.18 . The compound contains a total of 23 bonds, including 13 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 secondary amines (aromatic), 1 nitro group (aromatic), and 1 Pyridine .
Molecular Structure Analysis
The InChI Code for “N2,N4-Dimethyl-3-nitropyridine-2,4-diamine” is 1S/C7H10N4O2/c1-8-5-3-4-10-7(9-2)6(5)11(12)13/h3-4H,1-2H3,(H2,8,9,10) .Physical And Chemical Properties Analysis
“N2,N4-Dimethyl-3-nitropyridine-2,4-diamine” has a molecular weight of 182.18 . It contains a total of 23 bonds, including 13 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 secondary amines (aromatic), 1 nitro group (aromatic), and 1 Pyridine .Aplicaciones Científicas De Investigación
Environmental Chemistry and Water Treatment
Characterization and Fate of Nitrosamine Precursors in Municipal Wastewater Treatment : Research has shown that certain nitrogen-containing compounds, like dimethylamine, can form carcinogenic nitrosamines, such as N-nitrosodimethylamine (NDMA), during water disinfection processes. Studies have been conducted to understand the sources and fate of these precursors through municipal wastewater treatment to devise strategies for NDMA prevention. Effective strategies include ammonia removal, elimination of certain polymers, and advanced filtration methods (Mitch & Sedlak, 2004).
Formation Mechanisms of Nitrosamines : Investigations into the formation mechanisms of NDMA from reactions involving dimethylamine and monochloramine suggest potential pathways for nitrosamine formation in treated water. Understanding these mechanisms is crucial for developing methods to minimize the formation of these potent carcinogens during water disinfection processes (Choi & Valentine, 2002).
Organic Synthesis and Catalysis
Nickel(II) Complexes in Catalysis : Studies on nickel(II) complexes with various ligands, including those containing nitrogen atoms, have explored their photocatalytic activity towards proton reduction. These complexes are of interest for applications in hydrogen evolution, demonstrating the potential of nitrogen-containing ligands in catalysis (Chen et al., 2015).
Tetra- and Pentadentate Aminopyridine Ligands for Nickel(II) Complexes : The synthesis and study of nickel(II) complexes with aminopyridine ligands have revealed insights into their structures, electrochemistry, and the reduction to nickel(I) species. Such research contributes to our understanding of complex formation and reactivity, which is relevant for catalytic applications and the synthesis of novel compounds (Kryatov et al., 2002).
Safety And Hazards
Propiedades
IUPAC Name |
2-N,4-N-dimethyl-3-nitropyridine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2/c1-8-5-3-4-10-7(9-2)6(5)11(12)13/h3-4H,1-2H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKULECVAKNAJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=NC=C1)NC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2,N4-Dimethyl-3-nitropyridine-2,4-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



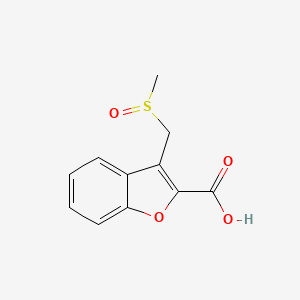

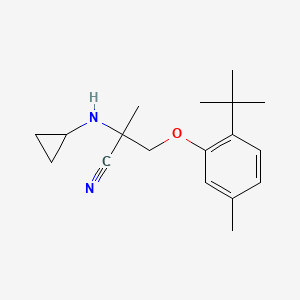
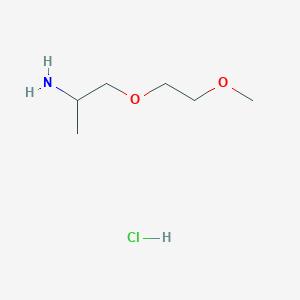
![3-[(1H-pyrazol-3-ylmethyl)sulfamoyl]propanoic acid](/img/structure/B1525968.png)
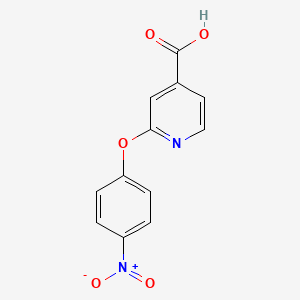
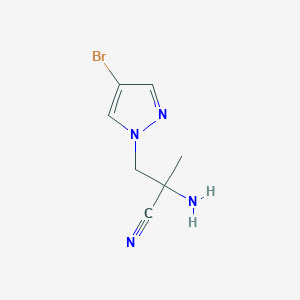
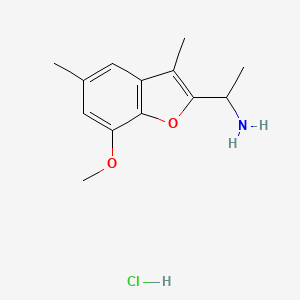
![5-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]quinoline](/img/structure/B1525974.png)
